molecular formula C18H14N2O2 B090793 Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- CAS No. 1041-00-5

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-

Cat. No. B090793
CAS RN: 1041-00-5
M. Wt: 290.3 g/mol
InChI Key: VKRZNAWSCAUDRQ-BQYQJAHWSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives has been explored through various methods. In one approach, the condensation of 1,2-bis(5-ethoxycarbonyl-pyrrolyl)ethene with 2-amino-phenol leads to new bis(benzoxazol-2-yl) fluorescent compounds, which include a bispyrrolylethene fragment . Another study reports a versatile synthetic route to prepare bis[2-(2'-hydroxylphenyl)benzoxazole] derivatives, which are useful as zinc sensors. This synthesis involves an improved procedure to obtain the derivatives more efficiently for biological applications . A novel method using 1,2,3-trichlorobenzene as the starting material has been developed to synthesize 2,6-bis(p-aminophenyl)benzo[1,2-d;5,4-d']bisoxazole, which is a fluorescent material with a large Stokes shift . Additionally, new bis(benzoxazoles) have been synthesized from bis(o-aminophenols) by refluxing with triethyl orthoformate, showcasing a convenient one-pot synthesis .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been characterized using various techniques. For instance, the crystal structure of 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole was determined by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and the formation of a supramolecular 3D structure through intermolecular weak C-H···O hydrogen bonding and π-π stacking interactions . Another study on a benzoxazole derivative, [2-[2-(4-Methylphenyl)ethenyl]-1,3-benzoxazole], also utilized single-crystal X-ray diffraction to analyze its structure, which showed that the oxazole and toluene rings are almost in planar conformation with a dihedral angle of 9.49(6)° between them .

Chemical Reactions Analysis

Benzoxazole derivatives exhibit varied reactivity in chemical reactions. For example, compound 14, a bis(benzoxazole), is inert to Reissert reaction conditions, whereas the Reissert reaction on 5,5'-bis(benzoxazole) led to a ring-opened product . The synthesis of benzoxazine monomers and oligomers involves the use of 1,3,5-triphenylhexahydro-1,3,5-triazine as an active intermediate and precursor, demonstrating the reactivity of benzoxazole-related compounds in the formation of complex heterocyclic structures .

Physical and Chemical Properties Analysis

The optoelectronic properties of benzoxazole polymers have been studied, showing that extended conjugation significantly affects these properties. For instance, extending conjugation along the benzo[1,2-d:4,5-d']bisoxazole (BBO) resulted in a decrease in the LUMO level and an increase in the HOMO level, indicating that cross-conjugation can be used to tune the electronic properties of these systems . The synthesis and crystal structure of 1,4-Bis(1H-1,2,4-triazol-1-methyl)benzene, a related compound, also contribute to the understanding of the physical properties of benzoxazole derivatives .

Scientific Research Applications

  • Optical Properties and Fluorescence : Ghodbane et al. (2016) investigated the optical properties of bis-benzoxazole derivatives, finding that they exhibited superior fluorescence quantum yields in solution but were weakly emissive in the solid state. This behavior was attributed to the non-planar conformation of the molecules, as supported by DFT calculations and X-ray data (Ghodbane et al., 2016).

  • Synthesis and Properties : Chen et al. (1995) synthesized new fluorescent compounds containing a bispyrrolylethene fragment and bis(benzoxazol-2-yl), comparing their properties with those of related stilbene compounds (Chen et al., 1995).

  • Amidines and Benzoxazoles Synthesis : Garduño and García (2015) described a method for synthesizing amidines and 2-substituted benzoxazoles from N-heterocyclic nitriles, involving an atom-economical process and new catalytic pathways using various Ni(0) catalysts (Garduño & García, 2015).

  • Polymer Chemistry : Smith et al. (1992) explored the chemistry and properties of novel poly(arylene ether benzoxazole)s, which were semi-crystalline and exhibited high thermal stability and mechanical strength (Smith et al., 1992).

  • Photoluminescent Copolymers : Sierra and Lahti (2004) synthesized a photoluminescent copolymer with enhanced fluorescence in the solid state, attributed to hydrogen-bond-assisted interactions between chromophores (Sierra & Lahti, 2004).

  • Photosensitive Poly(benzoxazole) : Ebara et al. (2003) developed a new synthetic method for poly(benzoxazole) (PBO) precursor, demonstrating its potential as a photosensitive material with fine image resolution (Ebara et al., 2003).

  • Fluorescent Whitening Agents in Textiles : Tang et al. (2014) developed a method for detecting fluorescent whitening agents in textiles, including 1,2-bis(5-methyl-2-benzoxazole) ethylene, using ultra-performance convergence chromatography (Tang et al., 2014).

  • Total Synthesis of UK-1 : Deluca and Kerwin (1997) achieved a concise total synthesis of UK-1, a novel bis(benzoxazole) metabolite, using a methodology involving the sequential construction of two benzoxazole rings (Deluca & Kerwin, 1997).

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, it is expected that the research and development in this area will continue to grow in the future.

properties

IUPAC Name

5-methyl-2-[(E)-2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VKRZNAWSCAUDRQ-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=NC4=C(O3)C=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236908
Record name 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole]
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Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-

CAS RN

17233-65-7, 1041-00-5, 12224-12-3
Record name 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole]
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Record name Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis(5-methyl-
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Record name Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl-
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Record name Benzoxazole, 2,2'-(1E)-1,2-ethenediylbis[5-methyl-
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Record name 2,2′-(1E)-1,2-Ethenediylbis[5-methylbenzoxazole]
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Record name 2,2'-vinylenebis[5-methylbenzoxazole]
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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